(Z)-1-(3-(2-hydroxyethyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone
Description
The compound (Z)-1-(3-(2-hydroxyethyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a thiazole derivative characterized by a 2,3-dihydrothiazole core substituted with:
- A 4-methoxyphenylimino group at position 2,
- A 2-hydroxyethyl group at position 3,
- A methyl group at position 4,
- An acetyl (ethanone) group at position 5.
The Z-configuration of the imine moiety is critical to its stereoelectronic properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10-14(11(2)19)21-15(17(10)8-9-18)16-12-4-6-13(20-3)7-5-12/h4-7,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMAJCIOSSWVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC=C(C=C2)OC)N1CCO)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(3-(2-hydroxyethyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth review of the biological activity associated with this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Features:
- Thiazole Ring: The thiazole moiety contributes to the compound's biological activity.
- Hydroxyethyl Group: This functional group may enhance solubility and bioavailability.
- Methoxyphenyl Group: This substitution may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that similar thiazole compounds showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
Thiazole derivatives have been explored for their anticancer properties. A related compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The this compound may exert similar effects due to the structural similarities with known anticancer agents.
Anti-inflammatory Effects
Thiazoles are also recognized for their anti-inflammatory activities. A study highlighted that thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds may inhibit specific enzymes involved in disease processes.
- Receptor Modulation: The compound could interact with various receptors, modulating signaling pathways critical for cellular responses.
Case Studies
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity : Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-1-(3-(2-hydroxyethyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent .
- Anticancer Properties : Studies have highlighted the role of thiazole derivatives in cancer therapy. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented in several case studies. For example, thiazole-based compounds have been found to target specific pathways involved in tumor growth, making them candidates for further development in cancer treatment .
- Anti-inflammatory Effects : Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential therapeutic uses in inflammatory diseases .
Material Science Applications
- Organic Electronics : Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductor materials. Its structure allows for effective charge transport, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
- Polymer Chemistry : The compound can serve as a building block for synthesizing functional polymers. Its reactive groups facilitate polymerization processes that can lead to materials with tailored properties for specific applications such as coatings or adhesives .
Case Study 1: Antimicrobial Efficacy
A study conducted by Akkurt et al. demonstrated the synthesis of various thiazole derivatives, including those related to this compound. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .
Case Study 2: Anticancer Activity
Research published by El-wahab et al. focused on the anticancer properties of thiazole derivatives. The study revealed that specific modifications to the thiazole ring increased cytotoxicity against breast cancer cell lines. The findings suggest that this compound could be a lead compound for developing new anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
- The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to purely aromatic substituents (e.g., benzylidene in or methoxyphenylcarbonyl in ).
- Z vs. E isomerism (e.g., target compound vs.
- The 4-methoxyphenylimino group is shared with , suggesting similar π-π stacking interactions, but the absence of a 4-amino group in the target may reduce hydrogen-bonding capacity.
Key Observations :
- The target compound’s synthesis likely involves condensation reactions under mild conditions, analogous to , but the 2-hydroxyethyl substituent may require protective groups to prevent side reactions.
- E-isomer synthesis in uses aldehydes and heating, contrasting with Z-selective methods (e.g., room temperature in ).
Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to lipophilic analogs like (benzylidene) or (methoxyphenylcarbonyl).
- Stability : The Z-configuration may confer greater steric stability compared to E-isomers , though oxidative degradation of the hydroxyethyl group could be a concern.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
